

A Technical Guide to the Downstream Signaling Pathways Modulated by NOC-5

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Compound of Interest

Compound Name: NOC-5

Cat. No.: B11749727

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **NOC-5**, a member of the NONOate class of compounds, serves as a critical tool in biomedical research for its ability to spontaneously release nitric oxide (NO) under physiological conditions. This release initiates a cascade of downstream signaling events, with the canonical pathway involving the activation of soluble guanylyl cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP). This guide provides an in-depth exploration of the primary NO/cGMP/PKG signaling axis and examines the crosstalk with other significant pathways, including the PI3K/Akt and MAPK cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers investigating the multifaceted roles of NO in cellular physiology and pathology.

Introduction to NOC-5

NOC-5 (3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine) is a stable nitric oxide (NO)-amine complex that functions as an NO donor.^[1] A key advantage of NOCs is their ability to spontaneously release NO under physiological conditions (pH 7.4) without the need for cofactors or enzymatic activity.^{[1][2]} This property allows for the controlled introduction of NO into experimental systems, minimizing the confounding effects of by-products that can interfere with cellular activities.^[2] The rate of NO release is dependent on the specific chemical structure of the NONOate.^[2]

Quantitative Data Presentation

The utility of **NOC-5** as an NO donor is defined by its physicochemical and kinetic properties. The following table summarizes key quantitative data for **NOC-5**.

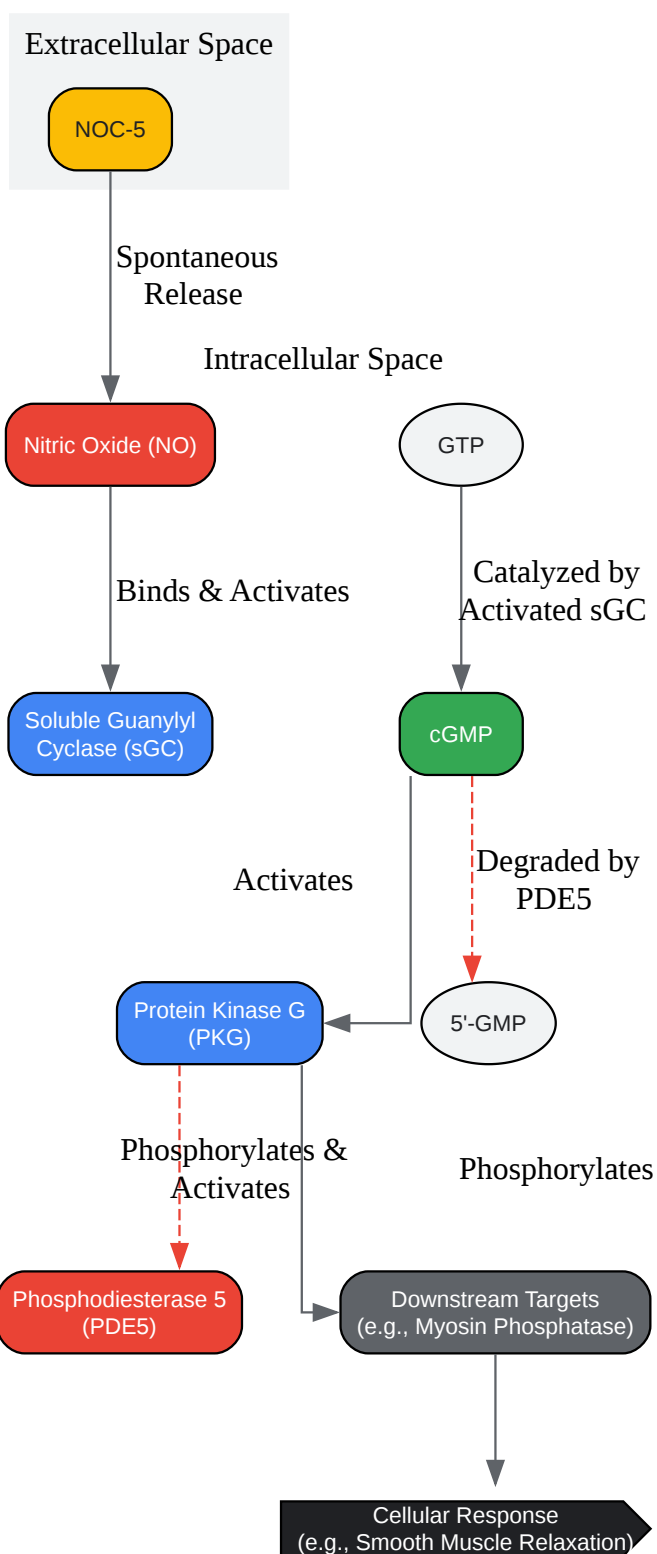
Property	Value	Conditions	Source
Molecular Formula	C ₆ H ₁₆ N ₄ O ₂	-	[1][2]
Molecular Weight	176.22 g/mol	-	[1][2]
Purity	≥90% (HPLC)	-	[2]
Half-life (t _{1/2}) **	93 minutes	PBS (pH 7.4), 22°C	[1]
Half-life (t _{1/2}) **	25 minutes	0.1M PBS (pH 7.4), 37°C	[3]
Solubility	10 mg/mL	PBS (pH 7.2)	[1]
λ _{max}	251 nm	-	[1]

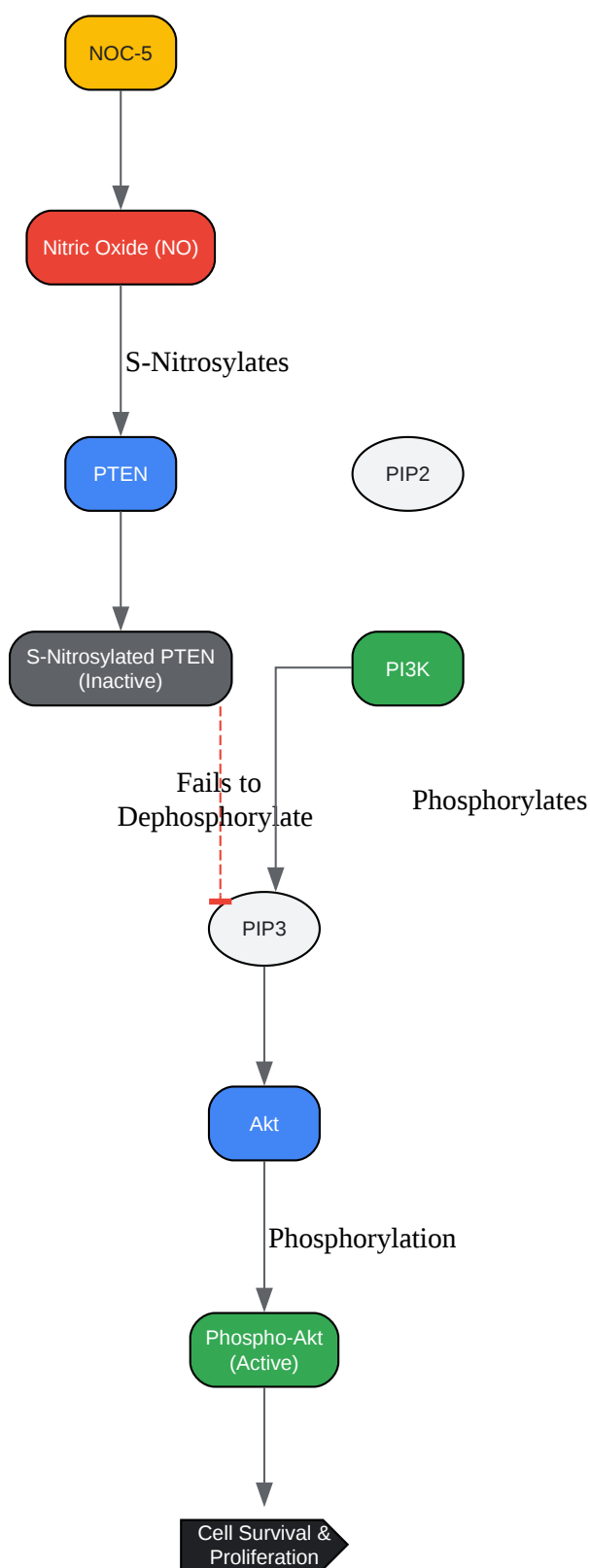
Core Signaling Pathway: The NO/sGC/cGMP/PKG Axis

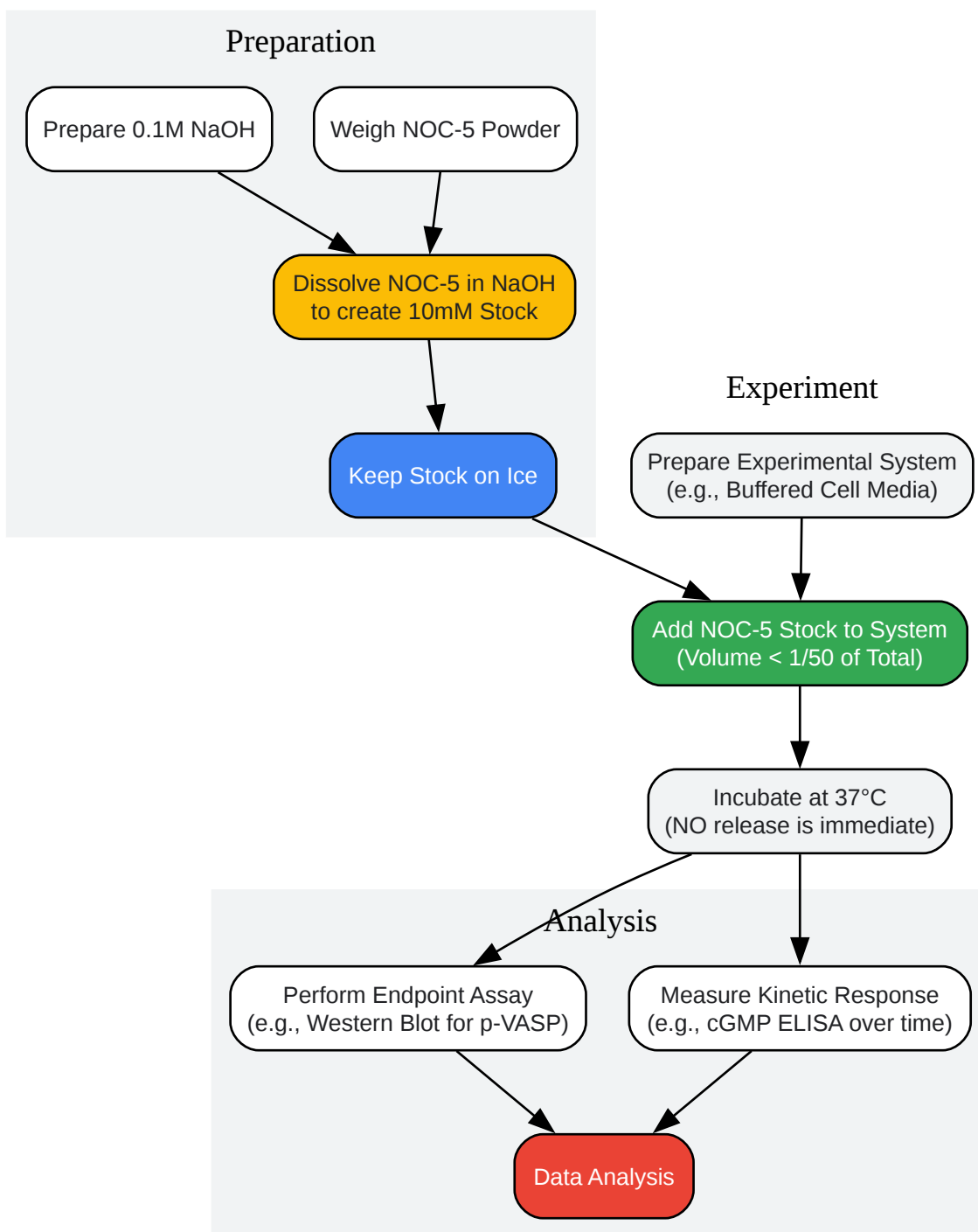
The primary and most well-characterized downstream signaling pathway affected by **NOC-5** is the nitric oxide-cyclic guanosine monophosphate pathway.[4] This cascade is central to many physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[5][6][7]

- **NO Release:** **NOC-5** spontaneously decomposes in aqueous solution at physiological pH to release two molecules of nitric oxide.[2]
- **sGC Activation:** Being a small, diffusible gas, NO readily crosses cell membranes and binds to the heme moiety of soluble guanylyl cyclase (sGC).[8][9] This binding event causes a conformational change that activates the enzyme.[9]
- **cGMP Synthesis:** Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[6][9]

- PKG Activation: cGMP subsequently binds to and activates cGMP-dependent protein kinase (PKG).[6][10]
- Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cellular response.[9] A major outcome is the reduction of intracellular calcium levels, which contributes to smooth muscle relaxation.[4][11]
- Negative Feedback via PDE5: The NO/cGMP signal is tightly regulated. An important negative feedback mechanism involves the cGMP-specific phosphodiesterase type 5 (PDE5).[5][12] PKG can phosphorylate and activate PDE5, which in turn increases the degradation of cGMP to 5'-GMP, thus attenuating the signal.[5][8] This creates a rapid but transient cGMP response.[5]







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